An In-depth Technical Guide to N-Cinnamoyl-D,L-valine methyl ester
An In-depth Technical Guide to N-Cinnamoyl-D,L-valine methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Cinnamoyl-D,L-valine methyl ester, a derivative of the amino acid valine. This document consolidates available data on its chemical properties, synthesis, and potential biological activities, offering a valuable resource for its application in research and development.
Core Chemical Information
N-Cinnamoyl-D,L-valine methyl ester is a compound formed by the acylation of the amino group of D,L-valine methyl ester with cinnamoyl chloride. Its chemical structure combines the features of an unsaturated aromatic acyl group with an amino acid ester moiety.
Physicochemical Properties
A summary of the key physicochemical properties of N-Cinnamoyl-D,L-valine methyl ester is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₃ | PubChem[1] |
| Molecular Weight | 261.32 g/mol | PubChem[1] |
| IUPAC Name | methyl 3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate | PubChem[1] |
| CAS Number | 127750-57-6 | PubChem[1] |
| Melting Point | 362 K (89 °C) (for L-enantiomer) | (Bornaghi et al., 2007)[2] |
| Calculated LogP | 2.9 | PubChem[1] |
Synthesis and Characterization
The synthesis of N-Cinnamoyl-L-valine methyl ester has been reported and can be adapted for the D,L-racemic mixture.[2] The general approach involves the reaction of the corresponding amino acid ester hydrochloride with cinnamoyl chloride in the presence of a base.
Experimental Protocol: Synthesis of N-Cinnamoyl-L-valine methyl ester[2]
A detailed experimental protocol for the synthesis of the L-enantiomer is provided below, which can be modified using D,L-valine methyl ester hydrochloride to obtain the racemic mixture.
Materials:
-
L-valine methyl ester hydrochloride
-
Cinnamoyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
2 M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of L-valine methyl ester hydrochloride (1.0 g, 5.96 mmol) in anhydrous dichloromethane (100 ml), triethylamine (2.5 ml, 17.9 mmol) is added.
-
Cinnamoyl chloride (994 mg, 5.96 mmol) is then added to the reaction mixture.
-
The mixture is stirred at room temperature (298 K) for 3 days.
-
The reaction mixture is then washed sequentially with 2 M HCl (2 x 100 ml) and saturated brine solution (100 ml).
-
The organic layer is dried over MgSO₄ and the solvent is removed under reduced pressure to yield a solid residue.
-
The crude product is purified by crystallization from a 1:4 mixture of ethyl acetate and hexane.
Yield: 94%[2]
Characterization Data (for L-enantiomer)[2]
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 300 MHz) | δ 0.98 (d, 3H, J = 6.9 Hz, CH₃), 1.01 (d, 3H, J = 6.9 Hz, CH₃), 2.20–2.31 (m, 1H, CH), 3.79 (s, 3H, OCH₃), 4.75 (t, 1H, J= 7.3 Hz, CH), 6.12 (br d, 1H, NH), 6.49 (d, 1H, J = 15.6 Hz, =CHCO), 7.38–7.43 (m, 3H, ArH), 7.52–7.56 (m, 2H, ArH), 7.67 (d, 1H, J = 15.6 Hz, =CHPh) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 17.9 and 19.0 (CH₃), 31.6 (CH), 52.3 (OCH₃), 57.1 (CH), 120.1 (=CHCO), 127.9, 128.8 and 129.8 (CH from Ar), 135.6 (C from Ar), 141.8 (=CHPh), 167.4 (CONH), 171.5 (COOCH₃) |
| Mass Spectrometry (LRMS-ES) | m/z 262.3 [M+H]⁺, 284.3 [M+Na]⁺ |
Potential Biological Activities
While specific biological data for N-Cinnamoyl-D,L-valine methyl ester is limited, studies on related cinnamoyl-amino acid conjugates suggest potential antimicrobial and cytotoxic activities.
Antimicrobial Activity
Cinnamoyl amides and esters have demonstrated activity against a range of microbial pathogens. The table below summarizes the minimum inhibitory concentrations (MIC) for some representative cinnamoyl-amino acid derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-feruloyl-tyrosine methyl ester | Staphylococcus aureus | 125 | Spasova et al. |
| N-sinapoyl-tyrosine methyl ester | Staphylococcus aureus | 125 | Spasova et al. |
| N-feruloyl/sinapoyl amino acid amides | Streptococcus pyogenes | 250 | Spasova et al. |
| Cinnamoyl butyl glycinate | Bacillus subtilis, Escherichia coli, Saccharomyces cerevisiae | More active than benzoic acid | (Antimicrobial Activities of the Cinnamoyl Amide of Amino Acid Derivatives)[1] |
Cytotoxic Activity
Cinnamic acid derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. The IC₅₀ values for several cinnamoyl derivatives are presented below, indicating their potential as anticancer agents.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Cinnamic acid ester/amide derivatives | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | (Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines)[3] |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine | MCF-7 (Breast) | 90.9 µg/mL | (Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold)[4] |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine | PaCa2 (Pancreatic) | 69.5 µg/mL | (Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold)[4] |
Potential Signaling Pathway Involvement
Cinnamoyl compounds have been reported to modulate various signaling pathways involved in inflammation and cell proliferation. While the specific pathways affected by N-Cinnamoyl-D,L-valine methyl ester have not been elucidated, the NF-κB pathway is a common target for anti-inflammatory compounds.
Caption: Putative inhibition of the NF-κB signaling pathway.
Experimental Workflows
The general workflow for the synthesis and evaluation of N-Cinnamoyl-D,L-valine methyl ester is outlined below.
Caption: General workflow for synthesis and biological evaluation.
This guide provides a foundational understanding of N-Cinnamoyl-D,L-valine methyl ester. Further research is warranted to fully elucidate its biological activity profile and mechanism of action, which could unlock its potential in various therapeutic areas.
